molecular formula C21H14N4O2S2 B2915710 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1797960-20-3

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2915710
CAS No.: 1797960-20-3
M. Wt: 418.49
InChI Key: BOUIJKRULNWEQI-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a novel synthetic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a hybrid architecture incorporating a 1,2,4-oxadiazole ring linked to a benzothiazole carboxamide group via a phenylmethyl bridge, with a thiophene moiety providing additional structural diversity. The 1,2,4-oxadiazole and benzothiazole rings are privileged scaffolds in medicinal chemistry, known for their broad spectrum of biological activities. This structural combination makes the compound a high-value intermediate for investigating new therapeutic agents, particularly in oncology and antimicrobial research. Researchers can utilize this compound as a core structure for developing potential enzyme inhibitors or as a fluorescent probe due to the intrinsic properties of the benzothiazole unit. It is supplied as a high-purity solid for use in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-20(21-23-15-8-3-4-9-16(15)29-21)22-14-7-2-1-6-13(14)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUIJKRULNWEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : To synthesize N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide, the following synthetic route is commonly employed:

  • Step 1: : Synthesis of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde.

    • React thiophene-2-carboxylic acid with hydroxylamine hydrochloride to form thiophene-2-carboxamide.

    • Condense thiophene-2-carboxamide with 1,1'-carbonyldiimidazole (CDI) to form 1,2,4-oxadiazole ring, yielding 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde.

  • Step 2: : Formation of N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.

    • React 2-(aminomethyl)benzo[d]thiazole with phosgene to form benzo[d]thiazole-2-carbonyl chloride.

    • Condense benzo[d]thiazole-2-carbonyl chloride with 2-(aminomethyl)phenylamine to form N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.

  • Step 3: : Coupling of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbaldehyde and N-(2-(aminomethyl)phenyl)benzo[d]thiazole-2-carboxamide.

    • Perform a reductive amination reaction using sodium triacetoxyborohydride (STAB) as the reducing agent, resulting in this compound.

Industrial Production Methods

  • Optimization of the above synthetic steps in large-scale reactors.

  • Use of automated processes for reaction monitoring and control.

  • Implementation of purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: : N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various reactions, such as:

  • Oxidation: : Introduction of oxidizing agents to transform specific functional groups.

  • Reduction: : Use of reducing agents to achieve selective reduction of certain moieties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at reactive sites.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Reaction conditions: : Solvent systems (e.g., dichloromethane, ethanol), temperature control (e.g., reflux, cooling), inert atmosphere (e.g., nitrogen, argon).

Major Products

  • Oxidation products: Corresponding oxides and hydroxyl derivatives.

  • Reduction products: Amine derivatives, alcohols.

  • Substitution products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide has diverse applications in various fields:

Chemistry

  • Used as a building block for synthesizing other complex molecules.

  • Serves as a model compound for studying reaction mechanisms.

Biology

  • Investigated for potential biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Used in biochemical assays to study enzyme interactions and inhibition.

Medicine

  • Explored for its potential therapeutic applications in treating various diseases.

  • Studied as a lead compound for drug development.

Industry

  • Utilized in the development of specialty chemicals and materials.

  • Applied in the design of novel organic electronic devices.

Mechanism of Action

The mechanism of action of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide involves interactions with specific molecular targets and pathways. It exerts its effects through the following mechanisms:

Molecular Targets

  • Binds to specific enzymes, receptors, or proteins.

  • Modulates the activity of target molecules involved in disease pathways.

Pathways Involved

  • Interference with cellular signaling pathways.

  • Inhibition of key enzymes or proteins necessary for disease progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzothiazole/Benzimidazole Cores

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share a benzimidazole core and acetamide linkage but differ in substituents. While the target compound uses a benzothiazole-carboxamide scaffold, 9c incorporates a triazole-phenoxymethyl bridge and a bromophenyl-thiazole group. Such structural variations influence solubility, bioavailability, and target binding. For instance, docking studies in suggest that bromine substituents (as in 9c) enhance hydrophobic interactions with enzyme active sites .

Thiazole-Carboxamide Derivatives

N-Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides () exhibit structural parallels to the target compound, particularly in the thiazole-carboxamide linkage. However, the pyridinyl substituent in these analogs contrasts with the oxadiazole-thiophene moiety in the target. Pyridinyl groups often enhance π-π stacking with biological targets, while oxadiazole-thiophene systems may improve metabolic stability due to reduced susceptibility to oxidative degradation .

Thiadiazole and Oxadiazole Heterocycles

1,3,4-Thiadiazole derivatives () and 1,2,4-oxadiazoles (as in the target compound) are both five-membered heterocycles with nitrogen and sulfur/oxygen atoms. Thiadiazoles, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, are noted for antimicrobial and antitumor activities. Oxadiazoles, however, often exhibit superior electronic properties for enzyme inhibition, as seen in kinase-targeting compounds .

Benzothiazole-Pyrazole Hybrids

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () shares the benzothiazole-carboxamide backbone but replaces the oxadiazole-thiophene group with a pyrazole-methylthiophene system.

Anticancer Activity

  • Target Compound: No direct activity data is provided in the evidence.
  • Analogues: Thiazole-carbohydrazide derivatives () show potent activity against HepG-2 cells (e.g., 7b, IC50 = 1.61 ± 1.92 µg/mL).
Compound Class IC50 (HepG-2) Key Structural Features Reference
Thiazole-carbohydrazide (7b) 1.61 ± 1.92 µg/mL Hydrazide linker, methylthiazole
Benzothiazole-oxadiazole (Target) N/A Oxadiazole-thiophene, carboxamide

Key Research Findings and Implications

  • Structural Rigidity vs. Flexibility : The oxadiazole-thiophene group in the target compound may confer greater metabolic stability compared to triazole-containing analogs () but could reduce conformational adaptability for target binding .
  • Electron-Withdrawing Groups : Bromine (9c) and fluorine (9b) substituents in analogues enhance bioactivity by modulating electron density and hydrophobic interactions .
  • Synthetic Challenges : The target’s oxadiazole-thiophene moiety may require specialized conditions (e.g., cyclodehydration of amidoximes) compared to triazole or pyrazole syntheses .

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including cyclization and functionalization reactions. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : Starting materials undergo cyclization to create the 1,2,4-oxadiazole structure.
  • Condensation Reactions : The thiophen-2-yl group is introduced through condensation with appropriate phenolic compounds.
  • Final Functionalization : The benzo[d]thiazole moiety is added to complete the synthesis.

This multi-step process requires careful control of reaction conditions to maximize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antitumor Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant antitumor properties. For instance:

  • IC50 Values : Compounds similar in structure have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating potent cytotoxic effects (as seen in compounds with similar structural features) .

The mechanism through which this compound exerts its biological effects often involves:

  • Inhibition of Enzymes : Compounds like N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole derivatives can inhibit key enzymes such as topoisomerases and telomerase, which are crucial for cancer cell proliferation .
  • Induction of Apoptosis : Studies have shown that certain derivatives lead to increased apoptosis in cancer cells by modulating pathways associated with Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole is critical for its biological activity:

Structural FeatureImportance
Thiazole RingEssential for cytotoxicity
Oxadiazole GroupEnhances interaction with target proteins
Carboxamide GroupIncreases solubility and bioavailability

Research indicates that modifications in the phenyl substituents can significantly alter the potency of these compounds against cancer cell lines .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Study on Anticancer Activity : A study reported that thiazole derivatives with similar structures exhibited significant growth inhibition in HepG2 liver cancer cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Molecular Dynamics Simulations : These simulations have demonstrated how the compound interacts with target proteins at a molecular level, revealing hydrophobic interactions as a major contributor to its efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. For example:

  • Step 1 : React thiophene-2-carboxamide derivatives with hydrazine to form intermediates (e.g., 2-hydrazinyl-N-phenyl-2-thioxoacetamide) under reflux in ethanol .
  • Step 2 : Cyclize intermediates using reagents like ethyl chloroformate or triethylorthoformate to form oxadiazole or thiadiazole rings .
  • Key parameters : Yield optimization (70–88%) is achieved by controlling reaction time (4–6 hours), solvent (ethanol/dioxane), and stoichiometry (1:1.3 molar ratio) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., aromatic protons at δ 7.08–7.88 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., M⁺ peaks with 3.81–100% relative abundance) .

Q. How are purity and elemental composition validated post-synthesis?

  • Methodology :

  • Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., C: 60.79% vs. 60.83% for thiadiazole derivatives) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) and UV detection .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

  • Methodology :

  • Molecular docking : Simulate binding to target proteins (e.g., anticancer targets like kinases) using software like AutoDock. For example, triazole-thiazole hybrids show binding energy ≤-8.5 kcal/mol .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., distinguishing thiophene vs. benzothiazole protons) .
  • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., confirming oxadiazole vs. isoxazole ring formation) .

Q. How to design analogs to improve pharmacokinetic properties?

  • Methodology :

  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to enhance solubility .
  • Prodrug strategies : Introduce ester groups (e.g., ethyl 2-oxoacetate derivatives) to improve bioavailability .

Q. What experimental controls ensure reproducibility in biological assays?

  • Methodology :

  • Positive controls : Use reference compounds (e.g., doxorubicin for anticancer assays) .
  • Dose-response curves : Validate IC₅₀ values across ≥3 independent replicates .

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